molecular formula C9H11ClN4O2 B2475843 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride CAS No. 1172261-79-8

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride

Cat. No.: B2475843
CAS No.: 1172261-79-8
M. Wt: 242.66
InChI Key: UOTLDCOAMKZZPM-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride is a benzimidazole derivative characterized by a fused bicyclic core with a 2-oxo-2,3-dihydro-1H-1,3-benzodiazole moiety and an acetamide substituent at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, such as water and ethanol, due to ionic dissociation . Key features include:

  • Hydrogen bonding capacity: The benzimidazole nitrogen atoms and the acetamide group enable extensive hydrogen bonding, influencing crystal packing and intermolecular interactions .
  • Stability: The acetamide group contributes to hydrolytic stability compared to ester-containing analogs .

Properties

IUPAC Name

2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6;/h1-3H,4,10H2,(H,11,14)(H2,12,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTLDCOAMKZZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or acetic acid, to form the benzimidazole core.

    Acylation: The benzimidazole core is then acylated using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide group.

    Amination: The acetamide derivative is then subjected to amination using ammonia or an amine to introduce the amino group at the 2-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles, including 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride, demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Benzodiazole derivatives have been studied for their anticancer effects. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This suggests its potential use in cancer therapeutics .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus strains.
Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells with IC50 values below 10 µM.
Enzyme InhibitionInhibited kinase activity in vitro, suggesting potential for targeted cancer therapy.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Functional Groups Key Properties Reference
Target Compound : 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride Benzimidazole - 2-oxo-2,3-dihydro group
- Acetamide
- Hydrochloride salt
High polarity, metal chelation, hydrogen bonding
Lorazepam Acetate () Benzodiazepine - 2-oxo-2,3-dihydro group
- Acetate ester
- Chlorophenyl substituent
Pharmaceutical use (anxiolytic), ester hydrolysis susceptibility
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide () Benzodioxole - Chloroacetamide
- Ethyl linker
Hydrogen-bonded chains (N–H···O), non-centrosymmetric crystal packing
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride () Oxadiazole - 1,2,4-oxadiazole ring
- Benzyl group
Heterocyclic stability, potential antimicrobial activity
2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid () Benzimidazole - Carboxylic acid
- 2-oxo-2,3-dihydro group
High acidity, solubility in basic media

Solubility and Stability

  • Target Compound : High solubility in polar solvents due to ionic dissociation of the hydrochloride salt. The acetamide group provides hydrolytic stability compared to ester-containing analogs like Lorazepam Acetate .
  • Carboxylic Acid Analog (): Exhibits pH-dependent solubility, with increased solubility in alkaline conditions due to deprotonation of the carboxylic acid group .
  • Oxadiazole Derivative (): The 1,2,4-oxadiazole ring confers thermal and oxidative stability, though its hydrophobicity may reduce aqueous solubility compared to the target compound .

Hydrogen Bonding and Chelation

  • Target Compound : Forms multiple hydrogen bonds via benzimidazole N–H and acetamide C=O groups, enhancing crystal cohesion and molecular recognition . Chelation with transition metals is unique among the listed analogs .
  • Chloroacetamide Analog (): Forms hydrogen-bonded chains (N–H···O) along the b-axis, similar to the target compound, but lacks metal-chelating groups .

Biological Activity

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9H10ClN3O2
  • Molecular Weight : 217.65 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit several biological activities through different mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodiazoles, including this compound, possess antimicrobial properties. They inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. It appears to modulate pathways related to cell cycle regulation and apoptosis, particularly through the activation of caspases .
  • Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectionReduction of oxidative stress

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against various bacterial strains and found that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Cancer Cell Studies :
    • In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting its potential as an anticancer agent .
  • Neuroprotection in Animal Models :
    • An animal model of neurodegeneration was used to assess the neuroprotective effects of the compound. Results indicated a significant reduction in markers of oxidative stress and inflammation in treated animals compared to controls, supporting its potential therapeutic role in neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride?

Methodological Answer:
The synthesis typically involves coupling 2-aminoacetamide derivatives with functionalized benzodiazepinone moieties. Key steps include:

  • Amide bond formation : Reacting a chloroacetylated intermediate (e.g., chloroacetyl chloride) with a 5-amino-1H-benzodiazol-2-one derivative under reflux in aprotic solvents (e.g., DMF) with a base like triethylamine to neutralize HCl byproducts .
  • Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress and confirm purity at each stage .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the acetamide backbone (δ ~2.0–2.5 ppm for CH₂, δ ~7.0–8.5 ppm for aromatic protons) and benzodiazolone ring (δ ~10–12 ppm for NH protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Use SHELXL for structure refinement, focusing on hydrogen-bonding networks between the acetamide NH and benzodiazolone carbonyl groups .

Basic: What are the common chemical reactions involving this compound?

Methodological Answer:
Reactivity is dominated by its amide and aromatic amine groups:

  • Hydrolysis : Under acidic/basic conditions, the amide bond cleaves to yield 2-aminoacetamide and benzodiazolone fragments. Monitor via pH-controlled experiments and IR spectroscopy (loss of ~1650 cm⁻¹ amide C=O stretch) .
  • Substitution reactions : The amino group can undergo alkylation or acylation. Optimize using nucleophiles (e.g., alkyl halides) in DMF at 60–80°C .
  • Oxidation : Controlled oxidation of the benzodiazolone ring with KMnO₄ may yield quinone-like derivatives; track via UV-Vis spectroscopy .

Advanced: How can SHELX software resolve crystallographic data contradictions for this compound?

Methodological Answer:

  • Refinement strategy : Use SHELXL’s constraints for hydrogen-bonding parameters (e.g., D—H···A distances and angles) to model interactions between the acetamide NH and benzodiazolone O atoms. Apply twin refinement if data shows pseudo-merohedral twinning .
  • Handling weak data : For high-angle reflections with low I/σ(I), apply the "SWAT" command to downweight outliers and improve R-factor convergence .
  • Validation : Cross-check hydrogen-bonding patterns with graph-set analysis (e.g., Etter’s rules) to ensure geometric consistency .

Advanced: How to address discrepancies between NMR and XRD data for proton environments?

Methodological Answer:

  • Dynamic effects : Solution-state NMR may show averaged signals due to tautomerism (e.g., benzodiazolone NH proton exchange), whereas XRD captures static solid-state configurations. Use variable-temperature NMR to assess exchange rates .
  • Impurity analysis : Employ LC-MS to rule out polymorphic or hydrate forms that may skew XRD data .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify dominant tautomers .

Advanced: What strategies are recommended for molecular docking studies targeting benzodiazolone-containing compounds?

Methodological Answer:

  • Target selection : Prioritize enzymes with conserved ATP-binding pockets (e.g., kinases) or receptors with hydrophobic active sites (e.g., GABAₐ) due to the compound’s planar benzodiazolone moiety .
  • Protocol :
    • Prepare the ligand: Optimize protonation states (e.g., hydrochloride salt dissociation) at physiological pH using MarvinSketch.
    • Grid generation: Define docking boxes around catalytic residues (e.g., Tyr, Asp) using AutoDock Tools.
    • Validation: Compare docking poses with co-crystallized ligands (PDB entries) to assess pose reproducibility .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC-MS. Compare with acidic (pH 2) and basic (pH 9) conditions .
  • Oxidative stress testing : Expose to H₂O₂ (1–5 mM) and analyze via LC-MS for oxidized byproducts (e.g., sulfoxide formation) .
  • Solid-state stability : Conduct accelerated aging studies (40°C/75% RH) with XRD to detect polymorphic transitions .

Advanced: What mechanistic studies are needed to elucidate its biological activity?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .
    • Cellular uptake : Quantify intracellular accumulation via LC-MS in cell lysates after 24-hour exposure .
  • Target identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins; validate via Western blot .
  • Metabolic profiling : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS .

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